molecular formula C22H28FN3O3 B1675904 Mafoprazine CAS No. 80428-29-1

Mafoprazine

Numéro de catalogue: B1675904
Numéro CAS: 80428-29-1
Poids moléculaire: 401.5 g/mol
Clé InChI: PHOCQBYGUQPMIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Mafoprazine est un composé antipsychotique appartenant à la classe des phénylpipérazines. Il est principalement utilisé en médecine vétérinaire, en particulier pour la sédation des porcs. Le composé est connu pour sa capacité à agir comme antagoniste des récepteurs de la dopamine et modulateur des récepteurs adrénergiques .

Applications De Recherche Scientifique

Veterinary Medicine

Mafoprazine is predominantly used for the sedation of pigs and other animals. It is administered via intramuscular injection, either alone or in combination with other anesthetics such as sodium pentobarbital or thiopental. The drug's ability to modulate dopaminergic pathways is crucial for its effectiveness in controlling aggression and anxiety-related behaviors in animals.

Key Features:

  • Sedation : Effective for pre-anesthetic sedation.
  • Aggression Management : Reduces aggressive tendencies, making it suitable for handling difficult animals.
  • Dosing : Administered in mesylate form to ensure proper bioavailability and efficacy.

Neurochemistry Research

This compound has been extensively studied for its neurochemical effects, particularly concerning dopamine receptor modulation. Research indicates that this compound significantly increases dopamine metabolites in key brain regions, such as the corpus striatum and nucleus accumbens, which are critical areas involved in reward and aggression pathways.

Mechanism of Action:

  • Dopamine Receptor Antagonism : Primarily acts as a D2 receptor antagonist.
  • Adrenergic Activity : Exhibits α1 adrenergic receptor antagonism and α2 adrenergic receptor agonism, influencing neurotransmitter dynamics.

Behavioral Pharmacology

In behavioral pharmacology studies, this compound has demonstrated effects comparable to existing antipsychotic agents like azaperone but with a reduced incidence of extrapyramidal side effects. This profile suggests potential therapeutic applications beyond veterinary use, possibly extending into human psychiatric treatments, particularly for conditions characterized by aggression or psychotic symptoms.

Comparison with Other Antipsychotics:

DrugD2 Affinity (nM)Extrapyramidal Side EffectsNotes
This compound10.7LowerPotential for fewer side effects
Azaperone20.0ModerateEffective but more side effects
Chlorpromazine60.0HighTraditional antipsychotic with risks
Haloperidol170.0HighHigh potency but significant side effects

Future Directions in Research

The ongoing investigation into this compound's pharmacodynamics and pharmacokinetics may pave the way for its application in human medicine. Studies exploring its efficacy in treating mood disorders or psychotic conditions are warranted due to its unique receptor profile.

Potential Research Areas:

  • Clinical Trials : Investigate safety and efficacy in human subjects.
  • Comparative Studies : Evaluate against newer antipsychotics to establish a therapeutic niche.
  • Mechanistic Studies : Further elucidate the biochemical pathways influenced by this compound.

Case Studies and Clinical Insights

While comprehensive clinical data specifically on this compound is limited, existing studies highlight its potential benefits in managing aggressive behaviors and sedation in veterinary contexts. Future case studies should focus on diverse applications, including possible human therapeutic uses.

Mécanisme D'action

Target of Action

Mafoprazine, a phenylpiperazine derivative, primarily targets neuronal receptors. The rank order of affinity of this compound for these receptors is D2 ≥ α1 > S2 > α2 >> D1 > β > mACh . The D2 receptor selectivity of this compound is higher than that of chlorpromazine, azaperone, and haloperidol .

Mode of Action

This compound interacts with its targets, primarily the D2 receptors, by blocking their activity . It also exhibits α-adrenergic activity, which includes α1 receptor blocking activity and α2 receptor stimulating activity .

Biochemical Pathways

This compound’s interaction with D2 receptors inhibits dopamine-stimulated adenylate cyclase . This interaction significantly increases dopamine metabolites in the corpus striatum and nucleus accumbens .

Pharmacokinetics

The compound’s affinity for d2 receptors and its impact on dopamine metabolites suggest that it may have significant bioavailability in the brain .

Result of Action

The blocking of D2 receptors and the stimulation of α2 receptors by this compound result in increased dopamine metabolites in the corpus striatum and nucleus accumbens . These molecular and cellular effects likely contribute to this compound’s antipsychotic action .

Action Environment

It’s worth noting that the compound’s effects on dopamine metabolites and its interaction with various receptors suggest that its action could potentially be influenced by factors such as the individual’s neurochemical environment and the presence of other drugs .

Méthodes De Préparation

La Mafoprazine est synthétisée par une série de réactions chimiques impliquant la combinaison de divers réactifs. La voie de synthèse implique généralement la réaction de la 4-(2-fluorophényl)pipérazine avec la 3-méthoxypropylamine, suivie d'une acétylation pour former le produit final . Les méthodes de production industrielle impliquent des étapes similaires, mais sont mises à l'échelle pour accommoder des quantités plus importantes et garantir la cohérence du produit final.

Analyse Des Réactions Chimiques

La Mafoprazine subit plusieurs types de réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former divers dérivés oxydés.

    Réduction : Le composé peut être réduit pour former différents produits réduits.

    Substitution : La this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

    Chimie : Utilisée comme composé de référence dans des études impliquant des dérivés de phénylpipérazine.

    Biologie : Investigée pour ses effets sur les systèmes de neurotransmetteurs dans des modèles animaux.

    Médecine : Étudiée pour son utilisation potentielle comme antipsychotique avec moins d'effets secondaires par rapport aux antipsychotiques traditionnels.

    Industrie : Utilisée en médecine vétérinaire pour la sédation des animaux, en particulier les porcs.

5. Mécanisme d'action

La this compound exerce ses effets principalement par son action sur les récepteurs de la dopamine et les récepteurs adrénergiques. Elle agit comme antagoniste des récepteurs D2 de la dopamine, bloquant les effets de la dopamine dans le cerveau. De plus, elle a une activité sur les récepteurs adrénergiques, agissant comme antagoniste des récepteurs alpha-1 adrénergiques et comme agoniste des récepteurs alpha-2 adrénergiques. Ces actions contribuent à ses effets antipsychotiques et sédatifs .

Comparaison Avec Des Composés Similaires

La Mafoprazine est similaire à d'autres dérivés de phénylpipérazine tels que l'azaperone et la chlorpromazine. Elle a un profil unique en termes d'affinités de liaison aux récepteurs et d'effets pharmacologiques. Par exemple, la this compound a une affinité plus élevée pour les récepteurs D2 de la dopamine par rapport à l'azaperone, mais inférieure à celle de la chlorpromazine. Elle a également des activités distinctes sur les récepteurs adrénergiques qui contribuent à son profil pharmacologique unique .

Composés similaires

  • Azaperone
  • Chlorpromazine
  • Haloperidol

Activité Biologique

Mafoprazine, a phenylpiperazine derivative, has garnered attention for its significant biological activity, particularly as a dopamine receptor antagonist. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Pharmacological Profile

This compound primarily acts as a D2 dopamine receptor antagonist but also exhibits activity at other receptors, including α1 and α2 adrenergic receptors. The binding affinities of this compound to various receptors have been quantitatively assessed, revealing its potential therapeutic applications.

Binding Affinities

The following table summarizes the binding affinities (K_i values) of this compound at different receptors:

Receptor TypeK_i (nM)SpeciesReference
D210.7Rat
α112.7Rat
α2101.0Rat

This compound's affinity for D2 receptors is notably higher than that of azaperone, making it a promising candidate for managing conditions characterized by dopaminergic dysregulation.

This compound's mechanism involves the inhibition of dopamine D2 receptors, which plays a crucial role in modulating dopaminergic pathways associated with aggression and psychotic symptoms. In preclinical studies, it has been shown to increase dopamine metabolites in key brain regions such as the corpus striatum and nucleus accumbens, indicating its influence on dopaminergic signaling pathways.

Efficacy in Behavioral Studies

Several preclinical studies have evaluated the behavioral effects of this compound. A notable study compared its effects with those of azaperone, focusing on their ability to reduce aggressive behavior in animal models.

Case Study: Aggression Inhibition

  • Objective : To assess the efficacy of this compound in reducing aggressive behavior.
  • Method : Rats were administered varying doses of this compound (0.2 to 2.0 mg/kg) subcutaneously.
  • Results : this compound demonstrated comparable psychotropic effects to azaperone while exhibiting a lower incidence of extrapyramidal side effects, suggesting its potential as a safer alternative for managing aggression in veterinary settings .

Clinical Applications

This compound is primarily utilized in veterinary medicine for managing aggressive behavior in animals. Its administration is typically via intramuscular injection in its mesylate form. The compound's unique receptor profile allows it to effectively modulate behaviors without significant side effects associated with traditional antipsychotics.

Comparative Analysis with Other Compounds

The following table compares this compound with other antipsychotic agents:

Compound NameClassKey FeaturesUnique Aspects of this compound
AzaperonePhenylpiperazineAntipsychotic used primarily in veterinary medicineHigher D2 receptor affinity than azaperone
BuspironeAzaspirodecanedioneAnxiolytic agent with some dopaminergic activityPrimarily used for anxiety rather than aggression
FluphenazinePhenothiazineBroader receptor activityMore selective for dopamine receptors compared to fluphenazine
RitanserinSerotonin antagonistPrimarily targets serotonin receptorsUnique dual action on both serotonin and dopamine systems

This comparison highlights this compound's specific focus on dopaminergic pathways, reinforcing its potential as a unique option within the class of antipsychotic medications used in veterinary medicine .

Propriétés

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOCQBYGUQPMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230310
Record name Mafoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80428-29-1
Record name Mafoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080428291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAFOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7UUO54C6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.13 g of powdery sodium hydroxide are added under nitrogen atmosphere to a solution of 5.08 g of 4-acetamido-2-methoxyphenol in 70 ml of anhydrous dimethylsulfoxide. The mixture is stirred at 50° C. for 2 hours. A solution of 6 g of 1-(3-chloro-n-propyl)-4-(2-fluorophenyl)-piperazine in 20 ml of anhydrous dimethylsulfoxide is added dropwise at 20° C. to the mixture, and said mixture is stirred at 100° C. for 1.5 hours. After cooling, the reaction mixture is poured into ice-water. The crystalline precipitates are collected by filtration, whereby a crude product is obtained. The mother liquor obtained after isolating the crude product is extracted with chloroform. The extract is washed with water, dried and then evaporated under reduced pressure to remove the solvent, whereby another crude product is obtained. Both crude products obtained above are dissolved in hot isopropyl alcohol and then treated with activated charcoal. 6.95 of 1-[3-(4-acetamido-2-methoxyphenoxy)-n-propyl]-4-(2-fluorophenyl)-piperazine are thereby obtained as colorless needles. Yield: 74%
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mafoprazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mafoprazine
Reactant of Route 3
Reactant of Route 3
Mafoprazine
Reactant of Route 4
Mafoprazine
Reactant of Route 5
Reactant of Route 5
Mafoprazine
Reactant of Route 6
Reactant of Route 6
Mafoprazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.